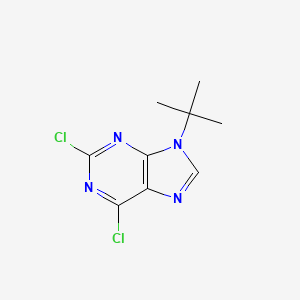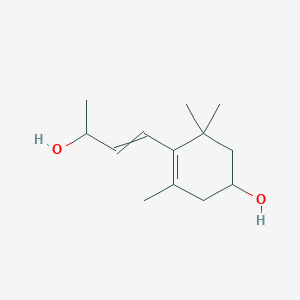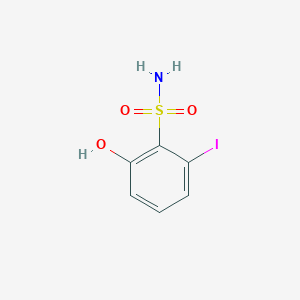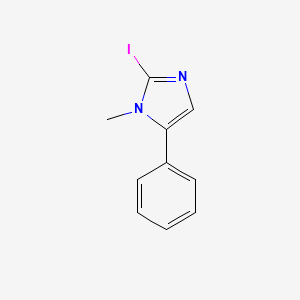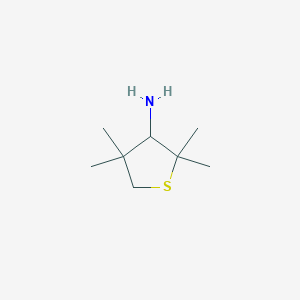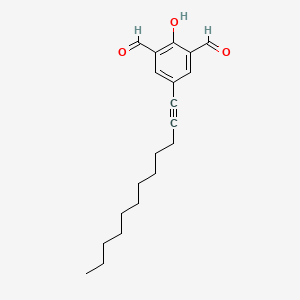![molecular formula C16H15N3O3 B8460964 4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine CAS No. 286371-71-9](/img/structure/B8460964.png)
4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine
描述
4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine is an organic compound with the molecular formula C17H16N2O3 It is a derivative of quinazoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine typically involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
Starting Materials: 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol.
Reaction Conditions: The reaction is usually conducted in the presence of a base such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or methanol.
Procedure: The mixture is heated to a specific temperature, typically around 100-150°C, for several hours to facilitate the reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and efficiency.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.
科学研究应用
4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a scaffold for designing kinase inhibitors.
Biological Research: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, particularly kinases, by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
- 4-(6,7-Dimethoxyquinolin-4-yloxy)aniline
- 4-(6,7-Dimethoxyquinazolin-4-yloxy)phenol
- 4-(6,7-Dimethoxyquinazolin-4-yloxy)thiol
Uniqueness
4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it valuable in medicinal chemistry research.
属性
CAS 编号 |
286371-71-9 |
|---|---|
分子式 |
C16H15N3O3 |
分子量 |
297.31 g/mol |
IUPAC 名称 |
4-(6,7-dimethoxyquinazolin-4-yl)oxyaniline |
InChI |
InChI=1S/C16H15N3O3/c1-20-14-7-12-13(8-15(14)21-2)18-9-19-16(12)22-11-5-3-10(17)4-6-11/h3-9H,17H2,1-2H3 |
InChI 键 |
ZLVVYBNEDMWIRX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)N)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
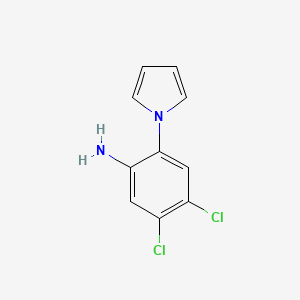
![4-[N',N''-bis(tert-butoxycarbonyl)carbamimidamido]benzoic acid](/img/structure/B8460886.png)
![(1S,2R,3S,5R,6S)-2-amino-3-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B8460888.png)
![Butyl 4-[2-(2-methylbutan-2-yl)hydrazinylidene]pentanoate](/img/structure/B8460901.png)
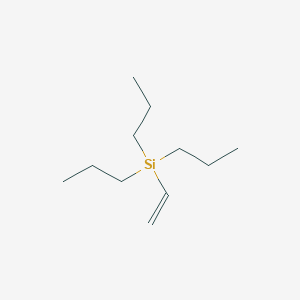
![1-Methyl-2-[2-(2-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B8460922.png)
![9-[4-[5-[6-(1-Phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]phenyl]carbazole](/img/structure/B8460924.png)
